molecular formula C7H6BrCl2O4P B14711291 (4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate CAS No. 21847-43-8

(4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate

Cat. No.: B14711291
CAS No.: 21847-43-8
M. Wt: 335.90 g/mol
InChI Key: OOJOOAKPRHBEAJ-UHFFFAOYSA-N
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Description

The compound "(4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate" is an organophosphate derivative characterized by a substituted phenyl group (4-bromo-2,5-dichlorophenyl) attached to a methyl hydrogen phosphate moiety. These analogs share the same aromatic backbone but differ in substituents on the phosphorus atom, which significantly influence their chemical properties, biological activity, and regulatory status. Notably, the evidence predominantly references phosphorothioate esters (where sulfur replaces oxygen in the phosphate group), which are critical in agrochemical applications .

Properties

CAS No.

21847-43-8

Molecular Formula

C7H6BrCl2O4P

Molecular Weight

335.90 g/mol

IUPAC Name

(4-bromo-2,5-dichlorophenyl) methyl hydrogen phosphate

InChI

InChI=1S/C7H6BrCl2O4P/c1-13-15(11,12)14-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3,(H,11,12)

InChI Key

OOJOOAKPRHBEAJ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(O)OC1=CC(=C(C=C1Cl)Br)Cl

Origin of Product

United States

Preparation Methods

Halogenation Strategies

Bromination and chlorination of phenolic substrates typically employ electrophilic aromatic substitution. For instance, N-bromosuccinimide (NBS) in acetone under reflux effectively introduces bromine at the para-position relative to existing electron-withdrawing groups. Similarly, chlorination using sulfuryl chloride (SO₂Cl₂) or chlorine gas in dichloromethane achieves ortho- and meta-substitution patterns. These methods ensure regioselectivity critical for constructing the 2,5-dichloro-4-bromo backbone.

Protecting Group Considerations

To prevent unwanted side reactions during phosphorylation, hydroxyl group protection is often necessary. Methylation via methyl iodide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF) achieves high yields (75–90%). This step ensures the phenolic oxygen remains inert until phosphorylation.

Phosphorylation Methodologies

Phosphorylation of halogenated phenols to form methyl hydrogen phosphate esters follows two primary pathways: direct esterification using phosphorus oxychloride derivatives or stepwise coupling with pre-formed phosphate intermediates.

Direct Esterification with Methyl Phosphorodichloridate

Reaction of 4-bromo-2,5-dichlorophenol with methyl phosphorodichloridate (Cl₂PO-OCH₃) in anhydrous dichloromethane or tetrahydrofuran (THF) represents a streamlined approach. The mechanism involves nucleophilic attack by the deprotonated phenol oxygen on the electrophilic phosphorus center, facilitated by pyridine or triethylamine to neutralize HCl byproducts. Optimal conditions include:

  • Temperature : 0–25°C to minimize side reactions
  • Molar ratio : 1:1.2 (phenol:phosphorodichloridate) for complete conversion
  • Reaction time : 4–6 hours under nitrogen atmosphere

Post-reaction, hydrolysis with ice-cold water selectively cleaves one chloride group, yielding the mono-hydrogen phosphate ester.

Two-Step Coupling via Phosphate Triesters

An alternative route involves initial formation of a phosphate triester, followed by selective deprotection. For example, treating the phenol with phosphorus oxychloride (POCl₃) in the presence of trimethylamine generates a trichlorophosphate intermediate, which reacts with methanol to form the triester. Subsequent alkaline hydrolysis (e.g., NaOH in ethanol/water) removes two methyl groups, affording the target hydrogen phosphate.

Table 1: Comparative Analysis of Phosphorylation Methods

Method Reagents Solvent Yield (%) Purity (%)
Direct esterification Cl₂PO-OCH₃, pyridine DCM 78–85 ≥95
Two-step triester POCl₃, MeOH, NaOH THF/H₂O 65–72 90–93

Optimization of Reaction Parameters

Solvent Systems

Polar aprotic solvents like DMF and acetonitrile enhance reagent solubility and reaction rates but risk hydrolyzing sensitive intermediates. Non-polar solvents (e.g., toluene ) favor slower, controlled reactions, reducing side product formation.

Temperature and Catalysis

Low temperatures (0–5°C) suppress thermal degradation of halogenated aromatics, while phase-transfer catalysts (e.g., tetrabutylammonium bromide ) improve interfacial reactivity in biphasic systems.

Purification Techniques

Crude products are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Analytical validation by ¹H NMR and LC-MS ensures structural fidelity.

Industrial-Scale Production

Continuous flow reactors dominate industrial synthesis, offering superior heat transfer and mixing compared to batch processes. Microreactor systems with in-line FTIR monitoring enable real-time adjustment of stoichiometry and temperature, achieving >90% conversion with minimal waste.

Challenges and Mitigation Strategies

Halogen Displacement

Bromine and chlorine substituents may undergo nucleophilic displacement under basic conditions. Using mild bases (e.g., sodium bicarbonate ) and avoiding prolonged reaction times mitigates this risk.

Phosphate Hydrolysis

Premature hydrolysis of phosphate esters is minimized by strictly anhydrous conditions and inert atmospheres. Post-synthesis, products are stored at –20°C under nitrogen.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields 4-bromo-2,5-dichlorophenol and phosphoric acid .

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of more complex organophosphorus compounds .

Biology and Medicine

It can be used in the development of novel pharmaceuticals and as a tool for studying biochemical pathways involving phosphate esters .

Industry

In the industrial sector, (4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate involves its interaction with specific molecular targets. The phosphate group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. The bromine and chlorine atoms can also participate in halogen bonding, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Bromophos (O-(4-Bromo-2,5-dichlorophenyl) O,O-Dimethyl Phosphorothioate)

  • Molecular Formula : C₈H₈BrCl₂O₃PS .
  • CAS No.: 2104-96-3 .
  • Uses : Broad-spectrum insecticide and acaricide, effective against household and agricultural pests .
  • Toxicity : Moderate toxicity; classified for "foreign use" with tolerances, but less neurotoxic than other analogs .
  • Regulatory Status : Approved under ISO standards; marketed under trade names like Nexion .

Bromophos-ethyl (O-(4-Bromo-2,5-dichlorophenyl) O,O-Diethyl Phosphorothioate)

  • Molecular Formula : C₁₀H₁₂BrCl₂O₃PS .
  • CAS No.: 4824-78-6 .
  • Uses : Insecticide and acaricide; used in veterinary and crop protection .
  • Toxicity : Highly toxic; listed in hazardous chemical catalogs with acute toxicity risks .
  • Regulatory Status: Limited to specific regions due to toxicity concerns .

Leptophos (O-(4-Bromo-2,5-dichlorophenyl) O-Methyl Phenylphosphonothioate)

  • Molecular Formula : C₁₃H₁₀BrCl₂O₂PS .
  • CAS No.: 21609-90-5 .
  • Uses : Formerly used as an insecticide; banned due to severe neurotoxicity .
  • Toxicity : High neurotoxicity linked to delayed neuropathy in mammals and aquatic organisms; tolerances revoked .
  • Regulatory Status : Prohibited globally; historical trade names include Phosvel .

(4-Bromo-2,5-dichlorophenyl) Diethyl Phosphate

  • Molecular Formula : C₁₀H₁₂O₄PCl₂Br .
  • CAS No.: 4855-63-4 .
  • Uses: Limited data; likely a niche agrochemical or research compound.
  • Toxicity: Not explicitly listed in hazardous catalogs; requires further study .

Key Comparative Data

Table 1: Structural and Functional Comparison

Compound Molecular Formula CAS No. P-Substituents Toxicity Profile Regulatory Status
Bromophos C₈H₈BrCl₂O₃PS 2104-96-3 O,O-Dimethyl Moderate Approved (ISO)
Bromophos-ethyl C₁₀H₁₂BrCl₂O₃PS 4824-78-6 O,O-Diethyl Highly Toxic Restricted
Leptophos C₁₃H₁₀BrCl₂O₂PS 21609-90-5 O-Methyl, Phenyl Severe Neurotoxicity Banned
Target Compound* C₇H₆BrCl₂O₄P (inferred) N/A Methyl Hydrogen Unknown Not documented

*Note: The target compound’s inferred formula assumes a methyl hydrogen phosphate group; direct evidence is lacking.

Mechanistic and Environmental Insights

  • Mode of Action: Bromophos and analogs inhibit acetylcholinesterase, disrupting nerve function in pests . Leptophos additionally causes delayed neuropathy via non-cholinergic mechanisms .
  • Environmental Fate : Bromophos exhibits moderate persistence in soil, while Leptophos’ metabolites are highly recalcitrant, contributing to its ban .
  • Ecotoxicity : Leptophos is acutely toxic to fish and invertebrates (LC₅₀ < 1 mg/L), whereas Bromophos-ethyl shows higher aquatic toxicity than Bromophos .

Biological Activity

(4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate is an organophosphate compound notable for its complex structure and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a phosphorus atom bonded to a methyl group and a hydrogen phosphate moiety, along with a phenyl ring substituted with bromine and chlorine atoms. The halogen substituents significantly enhance its biological activity and reactivity. Organophosphates like this compound are recognized for their roles in agriculture as pesticides and in medicinal chemistry for therapeutic effects.

Organophosphates generally exert their biological effects by inhibiting acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system, which can be toxic at high concentrations. The unique structural features of (4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate may allow it to interact with various biological targets beyond AChE inhibition, potentially contributing to its therapeutic applications.

Predictive Models

Predictive models such as PASS (Prediction of Activity Spectra for Substances) can estimate the expected biological activities based on the chemical structure of (4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate. Such models suggest potential activities against various biological targets, including antimicrobial and anticancer properties.

Synthesis Methods

Several synthetic routes exist for producing (4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate. These methods require careful control of reaction conditions to ensure high yields and purity. Common approaches include:

  • Nucleophilic substitution reactions involving phosphorus oxychloride.
  • Direct phosphorylation of the corresponding phenol derivatives.

Comparative Analysis with Related Compounds

The following table compares (4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate with structurally similar organophosphates:

Compound NameStructural FeaturesUnique Aspects
Methyl parathionMethyl group attached to phosphorusKnown insecticide; significant neurotoxic effects
ChlorpyrifosChlorinated phenyl ring attached to phosphorusWidely used pesticide with environmental concerns
FenitrothionNitro group on phenyl ringExhibits both insecticidal and acaricidal properties

This comparison highlights how the unique halogen substitutions in (4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate may influence its specific biological activities and applications.

Case Studies and Research Findings

Recent studies have focused on the biological activities of organophosphates similar to (4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate. For instance:

  • Antimicrobial Activity : Research indicates that certain organophosphates exhibit significant antimicrobial properties against various pathogens. The presence of halogen atoms is often linked to enhanced activity.
  • Anticancer Potential : Some studies have reported that organophosphate compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
  • Neurotoxicity Assessment : Evaluations of neurotoxic effects have shown that compounds with similar structures can lead to adverse neurological outcomes at elevated doses.

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